![molecular formula C25H30O14 B3030824 Ligustrosidic acid CAS No. 96382-89-7](/img/structure/B3030824.png)
Ligustrosidic acid
Overview
Description
Ligustrosidic acid is a natural compound isolated from Ligustrum japonicum and Ligustrum lucidum .
Molecular Structure Analysis
The molecular structure of Ligustrosidic acid is complex. Its molecular weight is 554.50 and its formula is C25H30O14 . The structure includes a secoiridoid glucoside dimer derivative .Scientific Research Applications
Analgesic and Anti-inflammatory Properties
Research indicates that Ligustrum species, which contain triterpenoids like ligustrosidic acid, have significant analgesic and anti-inflammatory properties. A study by Wu et al. (2010) found that methanol extracts from Ligustrum leaves effectively inhibited nociceptive responses and reduced edema in rodent models. The various degrees of these effects among different Ligustrum plants may be related to their triterpenoid contents, suggesting potential applications in pain and inflammation management (Wu et al., 2010).
Neuroprotective Effects
Ligusticum species, including those with ligustrosidic acid, have shown promising neuroprotective effects. Donkor et al. (2016) highlighted the potential of Ligusticum species in managing cardio- and cerebrovascular conditions, inflammation, and neurodegenerative disorders. The bioactive alkaloid tetramethylpyrazine (TMP), in particular, has been noted for its potent effects on calcium channels and anti-inflammatory properties, which could be beneficial in neuroprotective therapies (Donkor et al., 2016).
Antioxidant Activity
Studies on Ligustrum species have also revealed significant antioxidant activities. For instance, Díaz et al. (2000) discovered that compounds like oleuropeoside and ligustrosidic acid exert inhibitory actions on enzymes of the arachidonate cascade, demonstrating notable antioxidant properties. These findings suggest that ligustrosidic acid could contribute to the therapeutic properties of plants in which it is found (Díaz et al., 2000).
Cardiovascular Benefits
Ligustrosidic acid is also associated with cardiovascular health. Research on Ligusticum chuanxiong Hort, which contains compounds like ligustrosidic acid, has demonstrated significant effects on cardiovascular and cerebrovascular systems. Guan et al. (2017) noted that Ligusticum chuanxiong Hort is used in traditional Chinese medicine for treating migraines and has pharmacokinetic properties that differ in normal and migraine rats, suggesting potential benefits in cardiovascular therapies (Guan et al., 2017).
Future Directions
properties
IUPAC Name |
(2E)-2-[4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O14/c1-35-23(34)16-11-37-24(39-25-22(33)21(32)20(31)17(10-26)38-25)15(8-18(28)29)14(16)9-19(30)36-7-6-12-2-4-13(27)5-3-12/h2-5,8,11,14,17,20-22,24-27,31-33H,6-7,9-10H2,1H3,(H,28,29)/b15-8+/t14?,17-,20-,21+,22-,24?,25+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAAGTPILCOZIR-MSISIIAVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C(=CC(=O)O)C1CC(=O)OCCC2=CC=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=COC(/C(=C/C(=O)O)/C1CC(=O)OCCC2=CC=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ligustrosidic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.